

# Application Notes: Sodium Oxalate as a Primary Standard in Titration

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## Compound of Interest

Compound Name: sodium oxalic acid

Cat. No.: B148030

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## Introduction

Sodium oxalate ( $\text{Na}_2\text{C}_2\text{O}_4$ ) is a highly purified and stable chemical compound, making it an excellent primary standard for various analytical applications, particularly in redox titrations.[1] [2] A primary standard is a substance that can be accurately weighed to prepare a solution of a precise concentration. Due to its high purity (typically  $\geq 99.5\%$ ), low hygroscopicity, and stability, sodium oxalate is frequently employed to standardize solutions of oxidizing agents, most notably potassium permanganate ( $\text{KMnO}_4$ ).[1] This application is crucial in research, quality control, and drug development to ensure the accuracy and reliability of analytical measurements. The reaction between sodium oxalate and potassium permanganate in an acidic medium is a well-defined stoichiometric reaction, forming the basis of this standardization.[3]

## Key Properties of Sodium Oxalate as a Primary Standard:

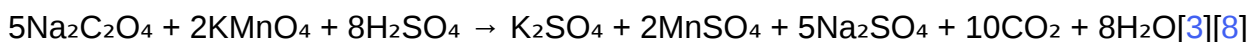
- **High Purity:** Available in a highly purified form, often exceeding 99.9%.[4]
- **Stability:** It is a stable, non-hygroscopic solid that can be dried to a constant weight and stored without decomposition.[2][5]
- **High Molecular Weight:** Its relatively high molecular weight (134.00 g/mol ) minimizes weighing errors.

- **Well-Defined Reaction:** It reacts with strong oxidizing agents like potassium permanganate in a clear and stoichiometric manner.[3][6]

Application: Standardization of Potassium Permanganate (KMnO<sub>4</sub>) Solution

The most prominent application of sodium oxalate as a primary standard is in the standardization of potassium permanganate solutions. This process is essential because KMnO<sub>4</sub> is not a primary standard itself; it is often contaminated with manganese dioxide (MnO<sub>2</sub>) and its solutions can decompose over time.[7] Standardization determines the exact concentration of the KMnO<sub>4</sub> solution, which can then be used as a secondary standard for other titrations.

The reaction between potassium permanganate and sodium oxalate is carried out in a sulfuric acid medium and is represented by the following balanced equation:



In this reaction, the oxalate ion (C<sub>2</sub>O<sub>4</sub><sup>2-</sup>) is oxidized to carbon dioxide (CO<sub>2</sub>), while the permanganate ion (MnO<sub>4</sub><sup>-</sup>) is reduced to manganese(II) ion (Mn<sup>2+</sup>). The reaction is autocatalytic, meaning the Mn<sup>2+</sup> ions produced catalyze the reaction, causing the reaction rate to increase as the titration progresses.[8]

## Experimental Protocols

### 1. Preparation of a Standard 0.1 N Sodium Oxalate Solution

This protocol describes the preparation of a 0.1 Normal (N) sodium oxalate primary standard solution.

Materials and Equipment:

- Analytical grade sodium oxalate (dried at 105-110°C for 2 hours and cooled in a desiccator) [3]
- Distilled or deionized water
- 1000 mL volumetric flask

- Analytical balance
- Weighing paper or boat
- Funnel
- Beaker

#### Procedure:

- Accurately weigh approximately 6.7 g of dried, analytical grade sodium oxalate.[3] The equivalent weight of sodium oxalate is 67 g/eq.[3]
- Quantitatively transfer the weighed sodium oxalate into a 1000 mL volumetric flask using a funnel.
- Add approximately 500 mL of distilled water to the volumetric flask and swirl gently to dissolve the sodium oxalate completely.
- Once dissolved, dilute the solution to the 1000 mL mark with distilled water.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.

#### Calculation of Normality:

The exact normality of the sodium oxalate solution can be calculated using the following formula:

$$\text{Normality (N)} = (\text{Weight of Sodium Oxalate (g)}) / (\text{Equivalent Weight of Sodium Oxalate (67.00 g/eq)} * \text{Volume of Solution (L)})$$

#### 2. Standardization of Potassium Permanganate (approx. 0.1 N) Solution

This protocol details the procedure for standardizing an approximately 0.1 N potassium permanganate solution using the prepared 0.1 N sodium oxalate primary standard. A modified McBride method is often recommended for higher accuracy.[9]

#### Materials and Equipment:

- Prepared 0.1 N Sodium Oxalate standard solution
- Potassium Permanganate solution (to be standardized)
- Dilute Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) (1 M or prepared by slowly adding 1 volume of concentrated  $\text{H}_2\text{SO}_4$  to 5 volumes of water)
- Burette (50 mL)
- Pipette (25 mL)
- Erlenmeyer flasks (250 mL)
- Hot plate or water bath
- Thermometer
- Stirring rod or magnetic stirrer

Procedure:

- Rinse and fill a clean 50 mL burette with the potassium permanganate solution to be standardized. Record the initial burette reading.
- Using a pipette, accurately transfer 25.00 mL of the standard 0.1 N sodium oxalate solution into a 250 mL Erlenmeyer flask.
- Add approximately 250 mL of diluted sulfuric acid (5+95) that has been previously boiled for 10-15 minutes and cooled to  $27 \pm 3^\circ\text{C}$ .<sup>[9]</sup> Stir until the oxalate has dissolved.
- Rapidly add 90-95% of the expected volume of the  $\text{KMnO}_4$  solution from the burette to the flask while stirring slowly.<sup>[9]</sup>
- Allow the solution to stand until the pink color disappears (approximately 45 seconds).<sup>[9]</sup>
- Heat the solution to  $55\text{-}60^\circ\text{C}$ .<sup>[9]</sup>

- Continue the titration by adding the  $\text{KMnO}_4$  solution dropwise from the burette, with constant stirring, until a faint pink color persists for at least 30 seconds.[8][9] This indicates the endpoint of the titration.
- Record the final burette reading.
- Repeat the titration at least two more times to obtain concordant results.

Calculation of the Normality of Potassium Permanganate:

The normality of the potassium permanganate solution can be calculated using the titration data and the following formula based on the principle of equivalence ( $N_1V_1 = N_2V_2$ ):

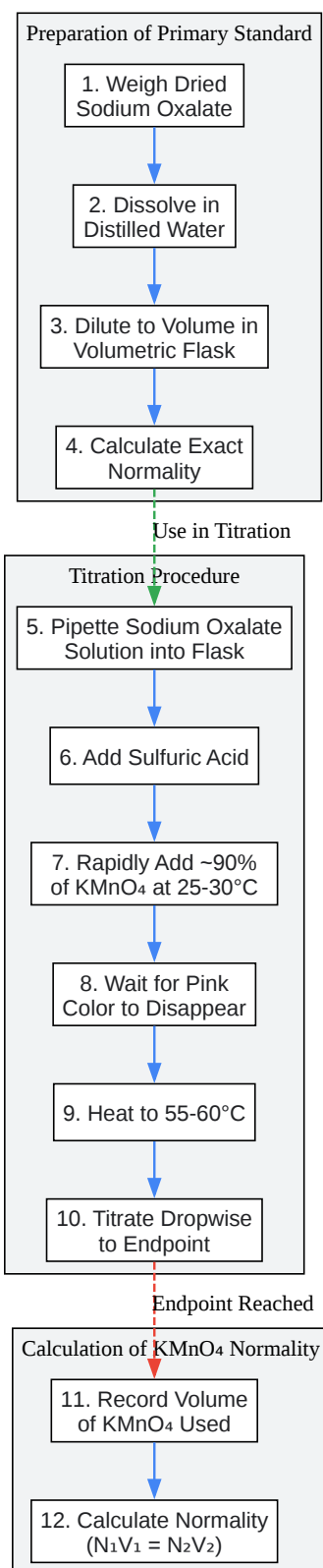
Normality of  $\text{KMnO}_4$  ( $N_2$ ) = (Normality of  $\text{Na}_2\text{C}_2\text{O}_4$  ( $N_1$ ) \* Volume of  $\text{Na}_2\text{C}_2\text{O}_4$  ( $V_1$ )) / Volume of  $\text{KMnO}_4$  ( $V_2$ )

## Data Presentation

Table 1: Typical Quantitative Data for Standardization

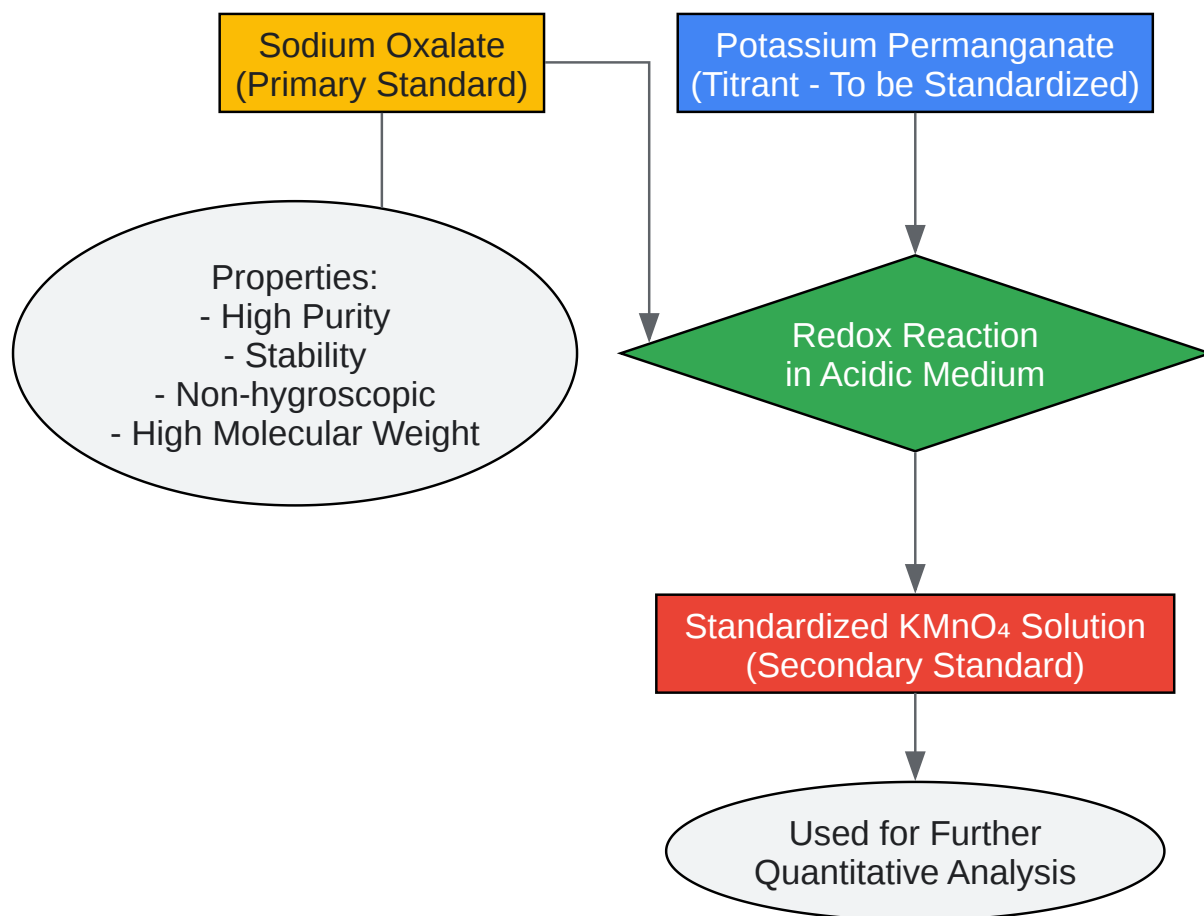
Parameter	Value	Unit	Notes
Purity of Primary Standard Sodium Oxalate	$\geq 99.5$	%	Certified reference material is recommended.
Drying Temperature for Sodium Oxalate	105 - 110	°C	For 2 hours to remove any moisture.[3]
Concentration of Standard Sodium Oxalate	$\sim 0.1$	N	Prepared by accurate weighing.
Volume of Sodium Oxalate Aliquot	25.00	mL	Accurately measured with a pipette.
Concentration of Sulfuric Acid	$\sim 1$	M	To provide the necessary acidic medium.[8]
Initial Titration Temperature	25 - 30	°C	For the rapid initial addition of $\text{KMnO}_4$ . [9]
Final Titration Temperature	55 - 60	°C	To ensure a complete and rapid reaction.[9]
Endpoint Indicator	Faint persistent pink color	-	The excess $\text{KMnO}_4$ acts as its own indicator.
Endpoint Persistence Time	$\geq 30$	seconds	Ensures the reaction is complete.[8][9]

## Visualizations



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Caption: Workflow for the standardization of  $\text{KMnO}_4$  using sodium oxalate.



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Caption: Logical relationship of sodium oxalate as a primary standard.

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